2-Amino-3,3-dimethylbutane

Chiral chromatography Strong cation-exchange CSPs Enantiomer separation

Resolving basic chiral drugs often yields poor enantioselectivity; sourcing the correct pinacidil intermediate is critical. 2-Amino-3,3-dimethylbutane (CAS 3850-30-4) solves both. • ~40% resolution rate on SCX-CSPs vs. 10-20% for pyrrolidine analogs-single-run multi-drug baseline separation. • Fully water-miscible: no phase issues in aqueous coupling or reductive amination. • Registered pinacidil intermediate; steric bulk is pharmacologically mandatory. • 98% purity; shipped under inert gas. Ambient storage.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 3850-30-4
Cat. No. B147666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,3-dimethylbutane
CAS3850-30-4
Synonyms2-Amino-3.3-dimethylbutane
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCC(C)(C)CCN
InChIInChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3
InChIKeyDXSUORGKJZADET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,3-dimethylbutane Overview


2-Amino-3,3-dimethylbutane (synonyms: 3,3-dimethyl-2-butylamine, 1,2,2-trimethylpropylamine) is a branched primary aliphatic amine (C₆H₁₅N, MW 101.19) featuring a chiral center at the α-carbon flanked by a tert-butyl-like moiety, which imparts exceptional steric bulk [1]. The racemic mixture is a colorless, highly flammable liquid (bp 102–103 °C, flash point 1 °C) that is fully miscible with water and sensitive to air . Its unique steric and electronic profile underpins its role as a chiral auxiliary, a resolving agent, and a key intermediate in the manufacture of the antihypertensive drug pinacidil.

Why Substitution Fails


The position of the amino group relative to the bulky tert-butyl substituent creates a unique steric and electronic environment that is absent in its linear regioisomer (3,3-dimethylbutylamine, CAS 15673-00-4) and in less-congested analogs (e.g., 2-amino-3-methylbutane, CAS 598-74-3). This structural distinction translates into measurable differences in boiling point, flash point, aqueous solubility, chromatographic enantioselectivity, and reaction kinetics that directly affect synthetic route design, purification strategy, safety classification for transport, and chiral recognition performance [1][2]. Substituting a generic in-class amine without accounting for these parameters risks compromised enantiomeric excess, altered reactivity profiles, and increased regulatory burden.

Differentiation Evidence


Enantioselective SCX Chromatography Performance

A sulfodipeptide-derived strong cation-exchange (SCX) chiral stationary phase bearing 2-amino-3,3-dimethylbutane sulfonic acid as the terminal moiety resolved ca. 40% of tested basic chiral solutes (including sympathomimetics and β-blockers) with baseline separation, whereas a more rigid analog based on 2-pyrrolidinemethane sulfonic acid resolved only 10–20% of the same solutes under identical nonaqueous capillary electrochromatography (CEC) conditions [1].

Chiral chromatography Strong cation-exchange CSPs Enantiomer separation

Flash Point Safety vs Regioisomer

2-Amino-3,3-dimethylbutane exhibits a flash point of 1 °C (closed cup) , whereas its linear regioisomer 3,3-dimethylbutylamine (CAS 15673-00-4) has a significantly higher flash point of 6 °C (closed cup) . The 5 °C difference places the target compound in a more stringent flammability category (UN2733, Packing Group II), directly influencing storage infrastructure requirements and transport regulatory compliance.

Hazard classification Shipping safety Flammable amine handling

Water Miscibility vs Linear Regioisomer

2-Amino-3,3-dimethylbutane is reported as 'fully miscible in water' by multiple authoritative vendor specifications , whereas 3,3-dimethylbutylamine is described as 'sparingly soluble in chloroform, slightly soluble in methanol' and exhibits more limited water solubility . This stark solubility contrast arises from the proximity of the highly polar amine group to the hydrophobic tert-butyl moiety in the target compound, which alters hydrogen-bonding capacity and solvation thermodynamics.

Aqueous reaction media Solubility parameter Synthetic accessibility

Steric Effects in Hydrodenitrogenation

In a mechanistic study of hydrodenitrogenation (HDN) over sulfided NiMo/Al₂O₃, 3,3-dimethyl-2-butylamine (the target compound) was classified among amines bearing a secondary α-carbon atom. These secondary-α-carbon amines reacted exclusively via a substitution pathway (yielding alkanethiols and dialkylamines as primary products), whereas amines with tertiary α-carbon atoms (e.g., 2-methyl-2-butylamine) reacted significantly faster via an E1 elimination mechanism, directly producing alkenes [1]. This steric control of the HDN mechanism is a direct consequence of the branching at the α-position.

Hydrodenitrogenation NiMo/Al₂O₃ catalysis Structure-reactivity relationships

Pinacidil Synthesis Intermediate

The condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine (i.e., 2-amino-3,3-dimethylbutane) constitutes the first step in the industrial synthesis of pinacidil, a cyanoguanidine-class antihypertensive drug that opens ATP-sensitive potassium channels [1]. The steric bulk of the 3,3-dimethylbutan-2-yl group is essential for the pharmacological activity of the final drug molecule, as confirmed by the patent literature describing the sustained-release formulation of N''-cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine [2].

Pharmaceutical intermediate Pinacidil synthesis Antihypertensive agent

Application Scenarios


Chiral Chromatographic Method Development

Analytical laboratories developing strong cation-exchange chiral stationary phases (CSPs) for the simultaneous baseline resolution of multiple basic chiral drugs (e.g., β-blockers, sympathomimetics) should prioritize 2-amino-3,3-dimethylbutane-derived selectors. As evidenced by the ca. 40% vs. 10–20% resolution rate advantage over pyrrolidine-based analogs [1], this compound enables broader analyte coverage in a single CEC run, reducing method development time and column inventory.

Aqueous-Phase Homogeneous Synthesis

Process chemists executing reactions in water or mixed aqueous-organic media benefit from the compound's complete water miscibility, which eliminates phase-separation issues encountered with the sparingly soluble linear regioisomer 3,3-dimethylbutylamine . This property is particularly advantageous for amide coupling, imine formation, or reductive amination conducted under environmentally benign aqueous conditions.

GMP Synthesis of Pinacidil & Modulators

Pharmaceutical manufacturers producing pinacidil or its analogs must source 2-amino-3,3-dimethylbutane as the registered intermediate for the thiourea-forming condensation step [2][3]. The compound's regulatory history and the impossibility of substituting a less-hindered amine without loss of pharmacological activity make it a non-negotiable procurement item for this drug synthesis route.

HDN Catalyst Evaluation & Process Optimization

Petroleum research laboratories investigating HDN catalyst selectivity use 3,3-dimethyl-2-butylamine as a model compound representing sterically hindered secondary α-carbon amines. Its distinct substitution pathway (alkanethiols/dialkylamines as primary products) under sulfided NiMo/Al₂O₃ conditions provides a diagnostic benchmark for distinguishing between E1 elimination and nucleophilic substitution mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3,3-dimethylbutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.